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molecular formula C10H4ClN3O2S B8406072 4-Chloro-6-nitrobenzothienopyrimidine

4-Chloro-6-nitrobenzothienopyrimidine

Cat. No. B8406072
M. Wt: 265.68 g/mol
InChI Key: AXJCLRPQAOFJOR-UHFFFAOYSA-N
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Patent
US06602863B1

Procedure details

Dry DMF (5 drops) was added to a mixture of 6-nitrobenzothieno[3,2-d]pyrimidone (161 mg, 0.65 mmol) and oxalyl chloride (0.28 mL, 3.2 mmol) in 1,2-dichloroethane (5 mL). The reaction was heated at 85° C. for 7.5 hours then cooled to 25° C. The solid was Buchner filtered and washed with CH2Cl2 and air dried. 4-Chloro-6-nitrobenzothieno[3,2-d]pyrimidine was obtained as a gray solid (166 mg, 96% crude).
Name
6-nitrobenzothieno[3,2-d]pyrimidone
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[S:10](=O)[C:11]3[CH:16]=[N:15][CH:14]=[N:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].C(Cl)(=O)C([Cl:21])=O>CN(C=O)C.ClCCCl>[Cl:21][C:16]1[C:11]2[S:10][C:9]3[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=[CH:7][C:8]=3[C:12]=2[N:13]=[CH:14][N:15]=1

Inputs

Step One
Name
6-nitrobenzothieno[3,2-d]pyrimidone
Quantity
161 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1S(C1=C2N=CN=C1)=O
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 25° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with CH2Cl2 and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C1=C(S2)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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